molecular formula C9H9ClFN3S B2899610 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride CAS No. 1989672-53-8

5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B2899610
CAS No.: 1989672-53-8
M. Wt: 245.7
InChI Key: FMFXKTUFPWNSFL-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride is a thiadiazole derivative characterized by a fluorophenylmethyl substituent at the 5-position of the 1,3,4-thiadiazole ring and an amine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₉H₈FN₃S₂·HCl, with a molecular weight of 277.77 g/mol (calculated from and ).

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S.ClH/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8;/h1-4H,5H2,(H2,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFXKTUFPWNSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds or enzymes. Specific details about how these factors influence the action of this compound are currently unknown.

Biological Activity

5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

  • IUPAC Name : 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine hydrochloride
  • Molecular Formula : C9H8FN3S
  • Molecular Weight : 241.3 g/mol
  • Purity : 95% .

Antimicrobial Activity

Research has demonstrated that derivatives of the thiadiazole nucleus exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-thiadiazole derivatives against a range of bacterial strains:

CompoundBacterial StrainsMinimum Inhibitory Concentration (MIC)
5-(4-Fluorophenyl)methyl derivativeStaphylococcus aureus20–28 µg/mL
5-(4-Fluorophenyl)methyl derivativeBacillus subtilis20–28 µg/mL
Fluconazole (control)Candida albicans24–26 µg/mL

The fluorinated and chlorinated derivatives showed inhibition rates between 81% and 91% , indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. The cytostatic properties of these compounds suggest their utility in cancer therapy. For instance, compounds containing the 1,3,4-thiadiazole moiety have been noted for their ability to inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)~92.4
CaCo-2 (colon adenocarcinoma)~92.4
H9c2 (rat heart myoblast)~92.4

These findings indicate that modifications to the thiadiazole structure can enhance cytotoxicity against tumor cells while maintaining low toxicity to normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Thiadiazoles have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds may enhance their efficacy through synergistic mechanisms .

Case Studies and Research Findings

Several studies have documented the promising biological activities of thiadiazole derivatives:

  • Antimicrobial Study : A comprehensive analysis demonstrated that fluorinated derivatives exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to non-fluorinated analogs .
  • Cytotoxicity Assessment : Research indicated that certain thiadiazole compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies .
  • Pharmacological Reviews : Reviews have summarized the broad spectrum of pharmacological activities associated with thiadiazoles, emphasizing their role as scaffolds for developing new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiadiazole derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Biological Activity Notable Findings References
Target Compound: 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride 5-(4-Fluorophenyl)methyl, 2-amine (hydrochloride) C₉H₈FN₃S₂·HCl Not explicitly reported Enhanced solubility due to hydrochloride salt; potential kinase interactions
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 5-(4-Fluorophenyl), 2-amine C₈H₆FN₃S Antifungal, kinase modulation Higher metabolic stability; IC₅₀ values pending
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 5-(4-Methylphenyl), 2-imine (chlorobenzylidene) C₁₅H₁₂ClN₃S Insecticidal, fungicidal Improved activity against fungal pathogens compared to non-chlorinated analogs
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine 5-(Thiophen-2-yl with 4-fluorophenyl), 2-imine Variable Anticancer IC₅₀ = 1.28 μg/mL against breast cancer (MCF7)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiazolidinone ring fused with thiadiazole and 4-methoxyphenyl C₁₈H₁₄FN₃O₂S₂ Structural studies Dihedral angles influence crystal packing and hydrogen bonding
5-(4-(Di(indol-3-yl)methyl)phenyl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine Bulky di(indol-3-yl)methyl group at 5-position C₂₄H₁₇ClN₆S Antifungal 70–83% yield; moderate activity against Candida spp.

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Fluorine vs. Chlorine : Fluorinated analogs (e.g., target compound) typically exhibit better metabolic stability and bioavailability than chlorinated derivatives (e.g., ’s chlorobenzylidene compound) due to fluorine’s strong electronegativity and small atomic radius .
  • Hydrochloride Salt : The target compound’s salt form enhances solubility compared to neutral thiadiazoles like 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, which may limit its pharmacokinetic profile .

Anticancer Potential: Schiff base derivatives with thiophene substituents () show potent activity against breast cancer (IC₅₀ = 1.28 μg/mL), suggesting that introducing conjugated systems (e.g., thiophene) may enhance anticancer efficacy compared to the target compound’s benzyl group .

Structural Rigidity: The thiazolidinone derivative () demonstrates how fused rings (e.g., thiazolidinone) influence molecular conformation. The near-coplanar arrangement of the fluorophenyl and thiadiazole rings in this compound contrasts with the target compound’s flexible benzyl group, which may allow broader target interactions .

Antifungal Activity :

  • Bulky substituents, such as di(indol-3-yl)methyl groups (), improve antifungal activity but may reduce solubility. The target compound’s balance of lipophilicity (benzyl) and polarity (amine hydrochloride) could offer a favorable compromise .

Preparation Methods

Reaction Mechanism

  • Formation of the Acid Chloride : 4-Fluorophenylacetic acid reacts with POCl₃ to form 4-fluorophenylacetyl chloride.
  • Thiosemicarbazide Condensation : The acid chloride reacts with thiosemicarbazide (NH₂-NH-CS-NH₂), yielding a thiosemicarbazide intermediate.
  • Cyclization : Intramolecular cyclization eliminates H₂O and H₂S, forming the 1,3,4-thiadiazole ring.

Experimental Procedure

  • Reagents : 4-Fluorophenylacetic acid (1.0 eq), thiosemicarbazide (1.1 eq), POCl₃ (5.0 eq).
  • Conditions : Reflux in anhydrous POCl₃ at 110°C for 6–8 hours.
  • Workup : The mixture is poured onto ice, neutralized with ammonium hydroxide, and filtered. The crude product is recrystallized from ethanol.

Characterization Data

  • Yield : 65–75% (free base).
  • Melting Point : 214–218°C (free base).
  • IR (KBr, cm⁻¹) : 3000–3400 (NH₂), 1590 (C=N), 1506 (C=C), 1000 (C-F).
  • ¹H NMR (DMSO-d₆) : δ 7.26–7.36 (m, 4H, aromatic), 3.78 (s, 2H, CH₂), 7.57 (s, 2H, NH₂).

Oxidative Cyclization of Thiosemicarbazones

An alternative route involves oxidative cyclization of thiosemicarbazones derived from 4-fluorophenylacetaldehyde. This method, inspired by ferric chloride-catalyzed cyclizations, proceeds as follows:

Reaction Mechanism

  • Thiosemicarbazone Formation : 4-Fluorophenylacetaldehyde reacts with thiosemicarbazide to form the corresponding thiosemicarbazone.
  • Oxidative Cyclization : Ferric chloride (FeCl₃) or sulfuric acid catalyzes cyclization, forming the thiadiazole ring.

Experimental Procedure

  • Reagents : 4-Fluorophenylacetaldehyde (1.0 eq), thiosemicarbazide (1.0 eq), FeCl₃ (0.1 eq).
  • Conditions : Stirred in ethanol at 80°C for 4 hours.
  • Workup : The precipitate is filtered, washed with cold ethanol, and dried.

Characterization Data

  • Yield : 60–70% (free base).
  • LCMS (m/z) : 195.213 [M+H]⁺.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility:

Procedure

  • Reagents : 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine (1.0 eq), concentrated HCl (2.0 eq).
  • Conditions : The amine is dissolved in hot ethanol, and HCl is added dropwise. The mixture is cooled to precipitate the hydrochloride salt.
  • Workup : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Characterization Data

  • Melting Point : 220–224°C (hydrochloride).
  • ¹H NMR (D₂O) : δ 7.30–7.45 (m, 4H, aromatic), 3.85 (s, 2H, CH₂).

Comparative Analysis of Synthetic Routes

Parameter Cyclodehydration Oxidative Cyclization
Starting Material 4-Fluorophenylacetic acid 4-Fluorophenylacetaldehyde
Catalyst POCl₃ FeCl₃
Yield 65–75% 60–70%
Reaction Time 6–8 hours 4 hours
Purity >95% >90%

Challenges and Optimization

  • Byproduct Formation : Incomplete cyclization may yield open-chain thiosemicarbazides. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) addresses this.
  • Solvent Choice : Ethanol or isopropyl alcohol minimizes side reactions during salt formation.
  • Isotopic Purity : Hypochlorite-mediated cyclization (as in patent WO2020128003A1) may enhance isotopic purity (>95%) for deuterated analogs.

Q & A

Q. What are the common synthetic routes for preparing 5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride?

The synthesis typically involves reacting 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with benzyl halides or via condensation reactions under controlled conditions. For example:

  • Method A : Reacting 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with [(4-fluorophenyl)methyl] halide in acetonitrile at elevated temperatures (140°C) for 20 hours, followed by HCl treatment for precipitation .
  • Method B : Using ultrasound-assisted synthesis to improve reaction efficiency, as demonstrated in analogous thiadiazole derivatives . Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress .

Q. What analytical techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction : Determines molecular geometry and confirms substituent positions. Tools like SHELX and WinGX are widely used for refinement and visualization .
  • Mass spectrometry : Exact mass determination (e.g., 195.0018 Da for the base structure) ensures molecular formula accuracy .
  • NMR/IR spectroscopy : Confirms functional groups and substitution patterns, particularly distinguishing between thiadiazole and oxadiazole derivatives .

Q. How does the 4-fluorophenyl substitution influence the compound’s reactivity?

The electron-withdrawing fluorine atom enhances electrophilic substitution at the phenyl ring, stabilizing intermediates during synthesis. This substitution also increases lipophilicity, improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can structural variations (e.g., halogen substitution) be systematically explored to optimize biological activity?

  • Step 1 : Design analogs with halogen (Cl, Br, I) or methoxy groups at the phenyl ring. For example, iodine substitution (as in 5-(3-iodophenyl)-1,3,4-thiadiazol-2-amine) enhances lipophilicity and target binding .
  • Step 2 : Evaluate activity against specific cancer cell lines (e.g., HeLa, MCF7) using MTT assays. Schiff base derivatives of thiadiazoles have shown selective cytotoxicity toward breast cancer .
  • Step 3 : Perform molecular docking to predict interactions with targets like MAPK8, a kinase implicated in cancer progression .

Q. What strategies address contradictions in reported biological activity data for thiadiazole derivatives?

  • Issue : Discrepancies in IC50 values across studies may arise from differences in assay conditions (e.g., serum concentration, incubation time).
  • Resolution : Standardize protocols (e.g., 48-hour incubation, 10% FBS) and validate results with orthogonal assays (e.g., apoptosis markers like caspase-3) .
  • Meta-analysis : Compare structural motifs (e.g., thiourea vs. oxadiazole hybrids) to identify trends in activity .

Q. How can computational methods enhance experimental design for this compound?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
  • Molecular Dynamics (MD) : Simulate binding stability with targets like DNA gyrase or tubulin to prioritize derivatives for synthesis .
  • QSAR Modeling : Correlate substituent electronegativity with antibacterial or anticancer potency .

Methodological Challenges and Solutions

Q. How can low yields in thiadiazole synthesis be mitigated?

  • Challenge : Byproduct formation during cyclization.
  • Solution : Optimize reaction time and temperature (e.g., 90°C for 3 hours in POCl3) . Use ultrasound to accelerate reaction kinetics and improve purity .

Q. What crystallographic approaches resolve ambiguities in molecular conformation?

  • Twinning Analysis : SHELXL can refine high-resolution data from twinned crystals, common in thiadiazole derivatives .
  • ORTEP Visualization : WinGX generates anisotropic displacement ellipsoids to confirm substituent orientation .

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